molecular formula C14H25NO5 B061278 1-Boc-4-ethoxycarbonylmethoxypiperidine CAS No. 189889-45-0

1-Boc-4-ethoxycarbonylmethoxypiperidine

Cat. No.: B061278
CAS No.: 189889-45-0
M. Wt: 287.35 g/mol
InChI Key: BTANMNWDTQXBSP-UHFFFAOYSA-N
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Description

1-Boc-4-ethoxycarbonylmethoxypiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an ethoxycarbonylmethoxy substituent at the 4-position. The compound has a molecular weight of 269.34 g/mol, a purity of 95%, and exists as a solid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Boc-4-ethoxycarbonylmethoxypiperidine can be synthesized through a multi-step process involving the protection of piperidine and subsequent esterification. The general synthetic route involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-piperidine.

    Esterification: The protected piperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions and ensure consistency.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

1-Boc-4-ethoxycarbonylmethoxypiperidine undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Deprotection: Trifluoroacetic acid or other strong acids.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products:

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine.

  • **Substitution

Biological Activity

1-Boc-4-ethoxycarbonylmethoxypiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an ethoxycarbonylmethoxy substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19NO4
  • Molecular Weight : 251.29 g/mol

The presence of the Boc group enhances the compound's stability and solubility, while the ethoxycarbonyl and methoxy groups may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated, demonstrating effectiveness comparable to established antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against various pathogens.
    • Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Study :
    • Objective : To assess the anticancer effects on human breast cancer cells (MCF-7).
    • Findings : Treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating potential as a chemotherapeutic agent.
  • Enzyme Inhibition Assay :
    • Objective : To identify enzyme targets affected by the compound.
    • Findings : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties alongside its anticancer activity.

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate:
1-Boc-4-ethoxycarbonylmethoxypiperidine serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structural features allow for the development of molecules targeting various biological pathways, particularly those related to the central nervous system (CNS) disorders.

Case Studies:

  • Synthesis of CNS Active Compounds: Research has demonstrated its application in synthesizing compounds that interact with neurotransmitter receptors, which are vital in developing treatments for psychiatric and neurological conditions. For instance, derivatives of this compound have shown potential in modulating serotonin and dopamine receptors, critical targets in antidepressant and antipsychotic drug development.

Green Chemistry

BOC Protection of Amines:
The compound is extensively used for the BOC protection of amines, which is a fundamental step in organic synthesis. This method is notable for its eco-friendly approach, utilizing catalyst-free conditions and mild reaction parameters.

Experimental Procedures:

  • The BOC protection process involves reacting amines with this compound under solvent-free conditions. The products are typically analyzed using NMR spectroscopy and IR spectroscopy to confirm the successful formation of protected amines.

Outcomes:
This method has shown almost quantitative yields for a variety of amines, amino acids, and amino alcohols, highlighting its efficiency and sustainability as compared to traditional methods that often require hazardous solvents.

Agrochemicals

Synthesis of Agrochemical Intermediates:
The compound also finds applications in the synthesis of agrochemicals. It acts as an intermediate for creating herbicides and pesticides that are essential for modern agriculture.

Research Insights:
Studies have indicated that derivatives synthesized from this compound exhibit enhanced biological activity against pests while maintaining lower toxicity profiles for non-target organisms. This aligns with the growing demand for safer agricultural chemicals.

Material Science

Development of Novel Materials:
In material science, this compound can be utilized to create materials with specific electronic or optical properties.

Applications:

  • The compound can be incorporated into polymer matrices to enhance their performance characteristics, such as thermal stability and mechanical strength. Research has focused on its potential use in developing smart materials that respond to environmental stimuli.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 1-Boc-4-ethoxycarbonylmethoxypiperidine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, intermediates like 4-aminopiperidine derivatives (e.g., 4-ANBocP) are synthesized via nucleophilic substitution or coupling reactions . Characterization requires 1H/13C NMR to confirm regiochemistry and HPLC-MS to verify purity (>98%) . Key spectral markers include Boc-group tert-butyl signals (~1.4 ppm in 1H NMR) and ethoxycarbonylmethoxy carbonyl peaks (~170 ppm in 13C NMR).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to hazards like skin/eye irritation (GHS Category 2A) and respiratory sensitivity (H335), researchers must use NIOSH-approved respirators (e.g., P95/P1 filters) and nitrile gloves during handling . Work under a fume hood to minimize aerosol exposure, and store the compound at -20°C in airtight containers to prevent degradation .

Q. How can researchers verify the purity and stability of this compound?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (λmax ~249 nm for aromatic analogs) with acetonitrile/water gradients . Stability studies should monitor decomposition under varying conditions (e.g., pH, temperature) using accelerated aging tests and FT-IR to detect hydrolytic cleavage of the Boc or ethoxycarbonyl groups .

Advanced Research Questions

Q. How can contradictory spectral data during intermediate synthesis be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, misassignment of piperidine ring substituents can be resolved using 2D NMR (COSY, HSQC) to map proton-carbon correlations . For ambiguous mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., C16H24N2O2 vs. C18H26N2O4) .

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodological Answer : Yield optimization requires kinetic control during Boc protection (e.g., using di-tert-butyl dicarbonate in THF at 0°C) and catalytic methods for ethoxycarbonylmethoxy introduction (e.g., Pd-catalyzed coupling for sterically hindered positions) . Monitor reaction progress via in-situ FT-IR to detect carbonyl intermediate formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Boc-4-hydroxypiperidine

  • Structure : Boc-protected piperidine with a hydroxyl group at the 4-position.
  • Molecular Formula: C₁₀H₁₉NO₃; MW: 201.26 g/mol .
  • Key Differences :
    • The hydroxyl group increases polarity compared to the ethoxycarbonylmethoxy group, enhancing solubility in polar solvents.
    • Lacks the ester functionality, reducing susceptibility to hydrolysis.
  • Applications : Intermediate in peptide synthesis; less versatile for further alkylation reactions compared to the target compound.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Ethoxycarbonyl group at position 1 and carboxylic acid at position 3.
  • Molecular Formula: C₉H₁₅NO₄; MW: 201.22 g/mol .
  • Key Differences :
    • Carboxylic acid at position 4 introduces acidity (pKa ~4-5), enabling salt formation.
    • Higher solubility in aqueous solutions (Log S = -1.6) compared to the target compound .
  • Applications : Bifunctional building block for drug conjugates or metal-organic frameworks.

1-Boc-4-(3-carboxy-phenoxy)-piperidine

  • Structure: Boc-protected piperidine with a 3-carboxyphenoxy substituent.
  • Molecular Formula: C₁₇H₂₃NO₅; MW: 321.37 g/mol .
  • Carboxylic acid enhances water solubility but reduces metabolic stability.
  • Applications : Useful in designing kinase inhibitors or receptor antagonists.

1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine

  • Structure: Boc-protected piperidine with cyano and trifluoromethylphenyl groups.
  • Molecular Formula : C₁₈H₂₁F₃N₂O₂; MW : 354.37 g/mol .
  • Key Differences: Electron-withdrawing cyano and CF₃ groups enhance lipophilicity (clogP ~3.5) and metabolic resistance. Bulkier substituents may hinder steric access in binding pockets.
  • Applications : Intermediate in CNS drug development due to BBB permeability.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Highlights
1-Boc-4-ethoxycarbonylmethoxypiperidine 269.34 Boc, ethoxycarbonylmethoxy Moderate (DMSO, CHCl₃) Ester hydrolysis susceptibility
1-Boc-4-hydroxypiperidine 201.26 Boc, hydroxyl High (Polar solvents) Prone to oxidation
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid 201.22 Ethoxycarbonyl, carboxylic acid High (Aqueous buffers) Acid-base reactivity
1-Boc-4-(3-carboxy-phenoxy)-piperidine 321.37 Boc, phenoxy, carboxylic acid Moderate (DMF, MeOH) Aromatic interactions
1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine 354.37 Boc, cyano, CF₃ Low (Lipophilic solvents) Stability under acidic conditions

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANMNWDTQXBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441189
Record name 1-Boc-4-ethoxycarbonylmethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189889-45-0
Record name 1-Boc-4-ethoxycarbonylmethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (5.0 g, 25 mmol) and rhodium(II)acetate (180 mg) in 500 ml dichloroethane at 80° C. was added (over 90 min) ethyl diazoacetate (4.2 ml, 50 mmol) in 220 ml dichloroethane. The mixture was stirred for 7 h and quenched with aqueous sodium bicarbonate (2×100 ml). The organic phase was isolated and washed with brine (2×100 ml), dried over magnesium sulfate and concentrated in vacuo. The crude product was chromatographed on silica (80g) in petroleum ether:ethyl acetate (4:1) to give 3.4 g of 4-(ethoxycarbonylmethoxy)piperidine-1-carboxylic acid tert-butylester. The product was taken up in 40 ml of a 1 M lithium hydroxide solution in water:methanol (1:3) and stirred for 60 min. The mixture was concentrated in vacuo and dissolved in 20 ml of water, acidified to pH 4 with 1 M aqueous hydrogen chloride and extracted with ethyl acetate (3×30 ml). The combined organic layers were washed with brine (10 ml), dried over magnesium sulfate and concentrated in vacuo to give 1.79 g of 4-(carboxymethoxy)piperidine-1-carboxylic acid tert-butyl ester.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 10.05 g of 1-t-butoxycarbonyl-4-hydroxypiperidine and 50 ml of tetrahydrofuran was stirred with 2.6 g of sodium hydride at room temperature for 30 minutes and then cooled to 0° C. A liquid mixture of 10.02 g of ethyl bromoacetate and 50 ml of tetrahydrofuran was added, and the reaction solution was stirred for 13.5 hours. After addition of saturated ammonium chloride, the reaction solution was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, the insolubles were filtered off, and the solvent was removed by evaporation. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/normal hexane=1:3→1:1) to give 6.28 g of the title compound as a pale yellow liquid.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10.02 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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